

# Naphthol AS Pigments: A Toxicological and Ecotoxicological Profile

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## Compound of Interest

Compound Name: PIGMENT RED 170

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthol AS pigments are a class of synthetic organic azo colorants widely used in various industrial applications, including printing inks, paints, plastics, and textiles. Given their widespread use, a thorough understanding of their toxicological and ecotoxicological properties is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available data, focusing on quantitative toxicological and ecotoxicological endpoints, detailed experimental protocols, and a generalized workflow for toxicological assessment.

## Toxicological Data

The toxicological profile of Naphthol AS pigments has been evaluated through various studies, primarily following standardized OECD guidelines. The data indicates a generally low level of acute toxicity, though some potential for skin sensitization has been noted.

## Acute Toxicity

Naphthol AS pigments generally exhibit low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Naphthol AS Pigments and Analogues

Pigment	Test Guideline	Species	Route	Endpoint	Value	Reference
Pigment Red 7	Not specified	-	Oral	LD50	> 5000 mg/kg bw	[1]
Pigment Red 11 (analogue)	OECD TG 401	Wistar Rat	Oral	LD50	> 5000 mg/kg bw	[1]
Pigment Red 23 (analogue)	Not specified	Rat	Oral	LD50	> 6000 mg/kg bw	[1]
Naphthol Red Pigment (general)	Not specified	-	Dermal	-	Classified as non-hazardous	[2]
1-Naphthol	Not specified	Rat	Oral	LD50	2.3 g/kg	[3]

## Repeated Dose Toxicity

Sub-chronic oral toxicity studies on several Naphthol AS pigment analogues have not shown significant adverse effects at high dose levels.

Table 2: Repeated Dose Toxicity of Naphthol AS Pigments and Analogues

Pigment	Test Guideline	Species	Route	Duration	NOAEL	Reference
Pigment Red 22	OECD TG 422	Sprague-Dawley Rat	Oral (gavage)	37 days (males), ~40 days (females)	1000 mg/kg bw/day	<a href="#">[1]</a>
Pigment Red 112 (analogue)	OECD TG 407	Rat	Oral (gavage)	28 days	1000 mg/kg bw/day	<a href="#">[1]</a>
Pigment Red 170 (analogue)	OECD TG 407	Rat	Oral (food)	28 days	~1000 mg/kg bw/day (12500 ppm)	<a href="#">[1]</a>

## Skin and Eye Irritation

The available data suggests that Naphthol AS pigments are generally not irritating to the skin or eyes.

Table 3: Skin and Eye Irritation of Naphthol AS Pigments

Product	Test Guideline	Species	Endpoint	Result	Reference
Naphthol Red Pigment (general)	Not specified	-	Skin Irritation	Not classified as an irritant	[2]
Naphthol Red Pigment (general)	Not specified	-	Eye Irritation	Not classified as an irritant	[2]
1-Naphthol (0.5%) in hair dye	Not specified	-	Skin Irritation	Not an irritant at low concentrations	[3]
1-Naphthol	Not specified	Rabbit	Eye Irritation	Caused corneal opacities at 2-2.5%	[4]

## Skin Sensitization

While some Naphthol AS pigments are classified as non-sensitizers, there is evidence of skin sensitization potential for others, with some reports of allergic contact dermatitis in occupational settings.[2][5][6]

Table 4: Skin Sensitization of Naphthol AS Pigments

Product	Test Guideline	Species	Endpoint	Result	Reference
Naphthol Red Pigment (general)	Not specified	-	Skin Sensitization	Category 1 Hazard (skin sensitizer)	[2]
Naphthol AS	Patch Test	Human	Skin Sensitization	Positive in 24 out of 53 workers	[5]

## Genotoxicity and Carcinogenicity

In vitro genotoxicity studies on several Naphthol AS pigment analogues have yielded negative results.<sup>[1]</sup> Carcinogenicity data is limited, but a two-year feeding study with Pigment Red 23 in rats showed equivocal evidence for renal tumors at a high feed concentration of 50,000 ppm.<sup>[1]</sup> It is important to note that some azo pigments have the potential to cleave and release aromatic amines, some of which are known carcinogens; however, no data were identified for Naphthol AS pigments that release any of the 22 known carcinogenic aromatic amines.<sup>[1]</sup>

## Ecotoxicological Data

The ecotoxicological data for Naphthol AS pigments is limited, but generally suggests a low hazard to aquatic organisms, primarily due to their low water solubility.

Table 5: Aquatic Toxicity of Naphthol AS Pigments

Product	Endpoint	Value	Reference
Naphthol Red Pigment (general)	Acute aquatic hazard	>100 mg/L (Acute toxicity estimate)	<sup>[2]</sup>
Naphthol Red Pigment (general)	Long-term aquatic hazard	>100 mg/L (Acute toxicity estimate)	<sup>[2]</sup>

## Signaling Pathways

Despite a comprehensive search of available literature, no specific information was found regarding the signaling pathways affected by Naphthol AS pigments. This suggests a potential data gap in the current understanding of the molecular mechanisms underlying their toxicological effects.

## Experimental Protocols

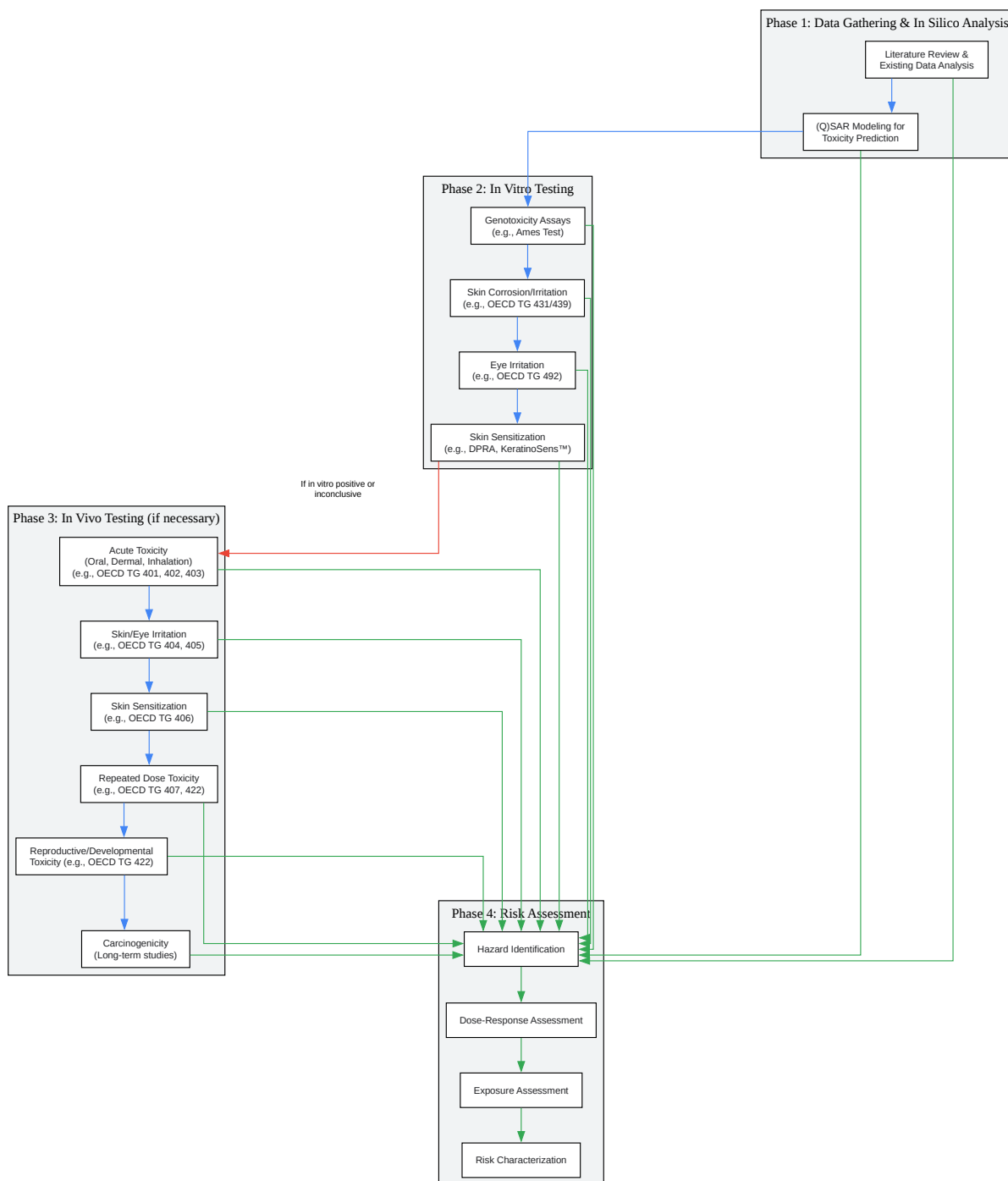
The toxicological and ecotoxicological evaluation of Naphthol AS pigments largely relies on standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure the reliability and comparability of data.

## Summary of Key OECD Test Guidelines

- **OECD TG 401: Acute Oral Toxicity:** This guideline details a method for assessing the acute toxic effects of a substance administered orally. The test substance is given in graduated doses to groups of experimental animals (typically rats), and observations of effects and mortality are made. The LD50 (median lethal dose) is then determined.[\[7\]](#)
- **OECD TG 402: Acute Dermal Toxicity:** This guideline outlines the procedure for evaluating the acute toxicity of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits) for 24 hours, and the animals are observed for signs of toxicity and mortality.[\[8\]](#)[\[9\]](#)
- **OECD TG 404: Acute Dermal Irritation/Corrosion:** This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an animal (usually an albino rabbit) for a set period, and the resulting skin reactions (erythema and edema) are scored at specific intervals.[\[10\]](#)
- **OECD TG 406: Skin Sensitization:** This guideline provides methods to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are the preferred methods, involving an induction phase to sensitize the animals and a subsequent challenge phase to elicit a reaction.[\[11\]](#)
- **OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test:** This guideline combines a repeated dose toxicity study with a screening test for reproductive and developmental effects. The test substance is administered daily to male and female rats over a defined period, including mating, gestation, and lactation, to assess general toxicity as well as effects on reproductive performance and offspring.[\[12\]](#)[\[13\]](#)
- **OECD TG 301: Ready Biodegradability:** This set of guidelines provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. These tests measure the extent of biodegradation by monitoring parameters such as dissolved organic carbon (DOC) removal, CO<sub>2</sub> evolution, or oxygen consumption over a 28-day period.[\[14\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the toxicological assessment of a pigment, incorporating a weight-of-the-evidence approach and sequential testing to minimize animal use.



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Generalized workflow for toxicological assessment of pigments.



## Conclusion

This technical guide summarizes the current state of knowledge regarding the toxicological and ecotoxicological properties of Naphthol AS pigments. The available data suggests a low order of acute toxicity, with skin sensitization being the primary health concern. Ecotoxicological data is limited but indicates a low hazard to aquatic life. A notable data gap exists concerning the specific cellular and molecular signaling pathways affected by these pigments. Further research in this area would provide a more complete understanding of their potential biological effects. The standardized OECD guidelines provide a robust framework for the continued safety assessment of these widely used colorants.

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